N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 329079-26-7
VCID: VC21397625
InChI: InChI=1S/C15H12ClN5OS/c16-11-5-4-6-12(9-11)17-14(22)10-23-15-18-19-20-21(15)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,22)
SMILES: C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C15H12ClN5OS
Molecular Weight: 345.8g/mol

N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

CAS No.: 329079-26-7

Cat. No.: VC21397625

Molecular Formula: C15H12ClN5OS

Molecular Weight: 345.8g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide - 329079-26-7

Specification

CAS No. 329079-26-7
Molecular Formula C15H12ClN5OS
Molecular Weight 345.8g/mol
IUPAC Name N-(3-chlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Standard InChI InChI=1S/C15H12ClN5OS/c16-11-5-4-6-12(9-11)17-14(22)10-23-15-18-19-20-21(15)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,22)
Standard InChI Key YKCADFCIPHMJMV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide belongs to a class of compounds that combine tetrazole and acetamide functionalities. The molecular structure consists of several key components:

  • A tetrazole ring (five-membered heterocyclic ring with four nitrogen atoms)

  • A phenyl group attached to the N-1 position of the tetrazole

  • A sulfanyl (thio) linkage connecting the tetrazole to an acetamide group

  • A 3-chlorophenyl group attached to the nitrogen of the acetamide

This structural arrangement confers unique physicochemical properties that influence the compound's biological activity and potential applications in pharmaceutical research.

Physical Properties

While specific physical property data for N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is limited in the available literature, general properties can be inferred from similar tetrazole derivatives:

PropertyDescription
Physical StateTypically a crystalline solid
SolubilityLimited solubility in water; soluble in organic solvents such as DMSO, DMF, and methanol
StabilityGenerally stable at room temperature
Molecular WeightApproximately 365-370 g/mol

The tetrazole ring contributes to the compound's stability and versatility in various chemical environments. This stability makes tetrazole-containing compounds valuable candidates for drug development, as they can withstand various physiological conditions.

Synthesis Methods

General Approaches for Tetrazole-Acetamide Synthesis

The synthesis of N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically follows established methods for tetrazole-acetamide derivatives. Several synthetic routes have been documented in the literature:

Cycloaddition Approach

The [3+2] cycloaddition reaction between nitrile derivatives and sodium azide represents one of the most common methods for synthesizing tetrazole rings . For the synthesis of 5-substituted tetrazoles, this approach often involves:

  • Reaction of nitrile compounds with sodium azide

  • Use of catalysts such as zinc salts, Cu(II) compounds, or scandium triflate

  • Subsequent functionalization to introduce the sulfanyl and acetamide groups

A typical cycloaddition reaction might proceed in solvents like DMSO, DMF, or water/alcohol mixtures under microwave irradiation or conventional heating .

N-Alkylation Route

Another approach involves N-alkylation reactions of pre-formed tetrazole structures. According to research on similar compounds, this method typically involves:

  • Preparation of 5-(4-bromophenyl)-2H-tetrazole or similar precursors

  • N-alkylation using appropriate reagents in acetonitrile with potassium carbonate as a base

  • Introduction of the sulfanyl linkage and attachment of the acetamide group

This synthetic route has been reported to yield tetrazole-acetamide derivatives with good reaction yields and purity .

Specific Synthesis Considerations

The synthesis of N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide specifically requires careful control of reaction conditions to ensure selectivity. Key considerations include:

  • Regioselectivity in the formation of the 1,5-disubstituted tetrazole versus the 2,5-disubstituted isomer

  • Efficient introduction of the sulfanyl linkage between the tetrazole and acetamide moieties

  • Purification techniques to ensure high purity of the final product

Biological Activities and Applications

Antimicrobial Activity

Tetrazole derivatives have demonstrated significant antimicrobial properties. Similar compounds have shown activity against various bacterial strains, including Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The combination of a tetrazole ring with an acetamide group often enhances antimicrobial efficacy.

Antitubercular Properties

Studies have investigated the potential of tetrazole-sulfonylacetamide derivatives as inhibitors of Mycobacterium tuberculosis and Mycobacterium marinum . These compounds represent a promising new class of anti-tubercular agents that may be effective against both drug-susceptible and multidrug-resistant mycobacteria.

Anticancer Activity

Tetrazole derivatives have been explored for their potential anticancer properties. Molecular docking studies of similar compounds have demonstrated strong binding capabilities to receptors associated with cancer cell lines . For instance, some tetrazole-acetamide derivatives have shown cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.

Structure-Activity Relationships

The biological activity of N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is influenced by several structural features:

Structural FeatureContribution to Biological Activity
Tetrazole RingEnhances metabolic stability; acts as a bioisostere for carboxylic acid groups; contributes to binding with target proteins
Sulfanyl LinkageProvides conformational flexibility; influences electron distribution; may enhance binding to specific receptors
3-Chlorophenyl GroupIncreases lipophilicity; potentially improves membrane permeability; may enhance binding through halogen bonding
Acetamide GroupForms hydrogen bonds with target proteins; contributes to solubility; influences pharmacokinetic properties

The precise positioning of these structural elements significantly affects the compound's pharmacological profile and target selectivity.

Molecular Docking Studies and Receptor Interactions

Binding Mechanisms

Molecular docking studies on tetrazole-acetamide derivatives have provided insights into their mechanisms of action. Similar compounds have demonstrated strong binding capabilities to various biological targets through:

  • Hydrogen bonding interactions between the tetrazole ring and receptor amino acid residues

  • Hydrophobic interactions involving the phenyl and 3-chlorophenyl groups

  • Potential halogen bonding through the chlorine atom

These interactions collectively contribute to the binding affinity and specificity of the compound for its molecular targets .

Receptor Specificity

Studies on similar tetrazole derivatives have investigated their interactions with specific receptors, particularly in cancer research. For example, some tetrazole-acetamide compounds have shown promising binding to receptors such as:

  • Estrogen receptors (3ERT)

  • Kinase receptors (3ZK6)

  • G protein-coupled receptors (GPCR17)

This receptor specificity suggests potential applications in targeted therapies for various diseases, including cancer and neurodegenerative disorders.

Comparison with Similar Tetrazole Derivatives

N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide shares structural similarities with several compounds that have been investigated for their biological properties:

CompoundStructural DifferencesNotes on Biological Activity
N-(3,5-dichlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamideContains an additional chlorine at position 5 of the phenyl ringAvailable commercially; potential antimicrobial applications
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamideReplaces 3-chlorophenyl with 5-(2-chlorobenzyl)-thiazol-2-ylInvestigated for receptor binding properties; molecular weight 442.9 g/mol
2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamideReplaces 3-chlorophenyl with N-phenyl-N-(propan-2-yl) group; 3-methyl instead of unsubstituted phenyl on tetrazoleDifferent substitution pattern may affect receptor specificity

Comparative analysis of these related compounds provides valuable information for understanding structure-activity relationships and optimizing the design of new therapeutic agents.

Research Trends and Future Directions

Current Research Focus

Research on tetrazole-acetamide derivatives such as N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide currently focuses on several key areas:

  • Development of improved synthetic methods with higher yields and purity

  • Exploration of biological activities through high-throughput screening

  • Molecular docking studies to understand receptor interactions

  • Structure-activity relationship analyses to guide rational drug design

The integration of computational methods with experimental approaches is accelerating the discovery and optimization of tetrazole-based drug candidates.

Antimicrobial Agents

The rise of antimicrobial resistance has created an urgent need for new antibacterial compounds. Tetrazole-acetamide derivatives represent a promising class of molecules for addressing this challenge, particularly against resistant strains of Mycobacterium tuberculosis .

Anticancer Therapeutics

The demonstrated cytotoxicity of certain tetrazole derivatives against cancer cell lines suggests potential applications in oncology. Further research may lead to the development of targeted cancer therapies based on these compounds .

Neurodegenerative Disease Treatment

Some tetrazole derivatives have shown potential as modulators of G protein-coupled receptor 17 (GPCR17), which is implicated in neurodegenerative diseases . This suggests possible applications in treating conditions such as multiple sclerosis and other related disorders.

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